7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one is a heterocyclic compound with the molecular formula C9H7Cl2N2O. It belongs to the quinazolinone family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one typically involves the reaction of 2,3-dichloroaniline with ethyl acetoacetate under acidic conditions. The reaction proceeds through a cyclization process to form the quinazolinone ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to increase yield and purity. This includes controlling the temperature, pH, and reaction time to ensure efficient cyclization and minimal by-products .
Chemical Reactions Analysis
Types of Reactions
7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinazolinone derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
Scientific Research Applications
7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent.
Medicine: It is being investigated for its potential use in treating various diseases, including cancer and bacterial infections.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes and proteins, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-methyl-3,4-dihydroquinazolin-4-one
- 7,8-Dichloroquinazolin-4-one
- 3-Methylquinazolin-4-one
Uniqueness
7,8-Dichloro-3-methyl-3,4-dihydroquinazolin-4-one is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazolinone derivatives. Its dichloro substitution enhances its antimicrobial and anticancer properties, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C9H6Cl2N2O |
---|---|
Molecular Weight |
229.06 g/mol |
IUPAC Name |
7,8-dichloro-3-methylquinazolin-4-one |
InChI |
InChI=1S/C9H6Cl2N2O/c1-13-4-12-8-5(9(13)14)2-3-6(10)7(8)11/h2-4H,1H3 |
InChI Key |
VBGHNKDMOAJJDE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=CC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.